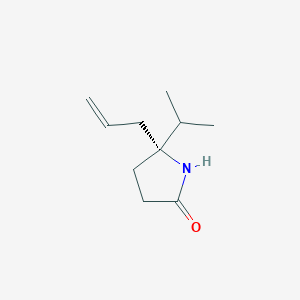

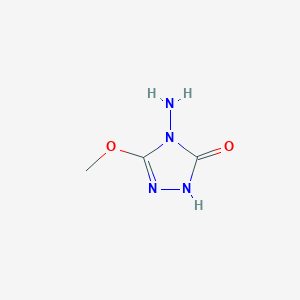

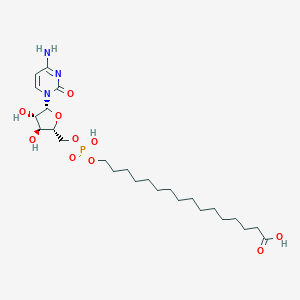

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Descripción general

Descripción

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions, demonstrating the potential for creating a variety of substituted pyrazoles with different functional groups . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been efficiently synthesized under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the versatility and efficiency of current synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using these techniques, and the crystal structure was further stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing specific dihedral angles and intermolecular interactions that stabilize the crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, cyclocondensation, and diazotization, leading to a wide array of products with different properties. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield N-acetylated products, demonstrating the reactivity of nitrogen atoms in the ring . Regioselective synthesis of ethyl pyrazolecarboxylates has been achieved from different starting materials, with the isolation of stable intermediates in the pyrazole ring formation . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate provided insights into its bioactive properties, and DFT calculations were used to investigate its molecular electrostatic potential and leading molecular orbitals . The properties of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the synthesis of pesticides, were optimized for an expedient synthetic route . Furthermore, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective synthesis processes to create partially hydrogenated compounds .

Aplicaciones Científicas De Investigación

It’s worth noting that compounds like this are often used in the development of pharmaceuticals, agrochemicals, and dyestuffs . They can also be involved in innovative protocols in the field of organic chemistry .

-

Pharmaceuticals : Pyrazole derivatives are often used in the development of pharmaceuticals . They can be used as building blocks in the synthesis of various drugs due to their diverse biological activities.

-

Agrochemicals : Pyrazole compounds can also be used in the development of agrochemicals . They can be used to synthesize pesticides, herbicides, and other agricultural chemicals.

-

Dyestuffs : Pyrazole derivatives can be used in the production of dyestuffs . They can contribute to the color and other properties of dyes.

-

Organic Chemistry : Pyrazole compounds are involved in innovative protocols in the field of organic chemistry . They can be used in various reactions and synthesis processes.

-

Chemical Industry : The tautomerism exhibited by pyrazole scaffolds can affect chemical industry in general and also drug development .

-

Cycloaddition Reactions : Pyrazole compounds can be used in [3 + 2] cycloaddition reactions . This is a type of reaction where a three-atom component and a two-atom component combine to form a five-membered ring.

-

Chemical Intermediate : This compound is a chemical intermediate used in organic synthesis . It can be used to produce other chemicals in various reactions.

-

Tautomerism : The tautomerism exhibited by pyrazole scaffolds can affect chemical industry in general and also drug development . Tautomers are isomers of a compound that rapidly interconvert via an exchange of an atom between two adjacent atoms.

-

Cyclocondensation Reactions : Pyrazole compounds can be used in cyclocondensation reactions . This is a type of reaction where two or more molecules join together to lose a small molecule such as water or an alcohol.

-

Building Blocks in Organic Chemistry : Pyrazole compounds are often used as building blocks in organic chemistry . They can be used to synthesize complex molecules with diverse structures and properties.

-

Development of Innovative Protocols : Pyrazole compounds can be involved in the development of innovative protocols in the field of organic chemistry . They can be used in various reactions and synthesis processes to create new compounds with unique properties.

-

Production of Dyes : Pyrazole derivatives can be used in the production of dyes . They can contribute to the color and other properties of dyes.

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBMKQXLRPNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192432 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

133261-08-2 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)